Perampanel-13C6
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Overview
Description
Perampanel-13C6 is a labeled version of perampanel, an antiepileptic drug used to treat partial-onset seizures and primary generalized tonic-clonic seizures. Perampanel is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which plays a crucial role in excitatory neurotransmission in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perampanel involves a multi-step process that includes Suzuki-Miyaura couplings and modified Ullmann reactions for the incorporation of aryl groups . The labeled version, Perampanel-13C6, is synthesized by incorporating carbon-13 isotopes into the molecular structure during these reactions.
Industrial Production Methods
Industrial production of perampanel typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Perampanel-13C6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Perampanel-13C6 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Mechanism of Action
Perampanel-13C6 exerts its effects by non-competitively inhibiting the AMPA receptor, which is involved in excitatory synaptic transmission in the brain . By blocking this receptor, perampanel reduces neuronal excitation, thereby preventing seizures. The exact molecular targets and pathways involved include the inhibition of glutamate activity at postsynaptic AMPA receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to perampanel include other AMPA receptor antagonists such as:
Topiramate: Another antiepileptic drug that inhibits AMPA receptors but also affects other ion channels and receptors.
Uniqueness
Perampanel-13C6 is unique due to its high selectivity and non-competitive inhibition of AMPA receptors, which distinguishes it from other antiepileptic drugs that may have broader or less specific mechanisms of action .
Properties
Molecular Formula |
C23H15N3O |
---|---|
Molecular Weight |
355.34 g/mol |
IUPAC Name |
2-[1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-oxo-5-pyridin-2-ylpyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H/i1+1,2+1,3+1,9+1,10+1,19+1 |
InChI Key |
PRMWGUBFXWROHD-OAQRYYNNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=CN(C2=O)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3)C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4 |
Origin of Product |
United States |
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